molecular formula C10H11Cl2N B11739197 1-(2,6-Dichlorophenyl)cyclopropanemethanamine

1-(2,6-Dichlorophenyl)cyclopropanemethanamine

Cat. No.: B11739197
M. Wt: 216.10 g/mol
InChI Key: GPNFTTZUSMZATP-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclopropanemethanamine is an organic compound with the molecular formula C10H11Cl2N It is characterized by the presence of a cyclopropane ring attached to a methanamine group, with two chlorine atoms substituted at the 2 and 6 positions of the phenyl ring

Preparation Methods

The synthesis of 1-(2,6-Dichlorophenyl)cyclopropanemethanamine typically involves the reaction of 2,6-dichlorobenzyl chloride with cyclopropanemethanamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

1-(2,6-Dichlorophenyl)cyclopropanemethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclopropanemethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclopropanemethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

1-(2,6-Dichlorophenyl)cyclopropanemethanamine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

[1-(2,6-dichlorophenyl)cyclopropyl]methanamine

InChI

InChI=1S/C10H11Cl2N/c11-7-2-1-3-8(12)9(7)10(6-13)4-5-10/h1-3H,4-6,13H2

InChI Key

GPNFTTZUSMZATP-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=C(C=CC=C2Cl)Cl

Origin of Product

United States

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